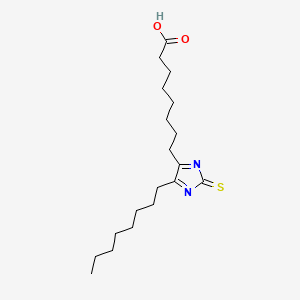

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo-

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2H-imidazole-4-octanoic acid, 5-octyl-2-thioxo- reflects its core structural features. The parent heterocycle is a 2H-imidazole ring, where the hydrogen at position 2 is replaced by a thione (-S) group. The numbering begins at the nitrogen atom adjacent to the thione group, with an octyl chain (-C₈H₁₇) at position 5 and an octanoic acid side chain (-CH₂(CH₂)₆COOH) at position 4. The prefix 2-thioxo- specifies the substitution of the oxygen atom in the imidazolone tautomer with sulfur. Alternative nomenclature, such as 5-octyl-2-thioxo-2H-imidazole-4-octanoic acid, is also consistent with IUPAC guidelines but less commonly used in literature.

Molecular Formula and Weight Analysis (C₁₉H₃₂N₂O₂S)

The molecular formula C₁₉H₃₂N₂O₂S corresponds to a molar mass of 352.53 g/mol , calculated as follows:

- Carbon (12.01 × 19): 228.19 g/mol

- Hydrogen (1.01 × 32): 32.32 g/mol

- Nitrogen (14.01 × 2): 28.02 g/mol

- Oxygen (16.00 × 2): 32.00 g/mol

- Sulfur (32.07 × 1): 32.07 g/mol

Total : 352.53 g/mol.

The high carbon-to-heteroatom ratio (19:5) suggests significant hydrophobicity, primarily due to the octyl and octanoic acid chains. The molecular weight aligns with derivatives in the imidazole-thione family, which typically range between 250–400 g/mol.

Structural Isomerism and Tautomeric Possibilities

The compound exhibits two primary forms of isomerism:

- Tautomerism : The thione (-C=S) group at position 2 can tautomerize to a mercapto (-SH) form, though computational studies on analogous imidazole-thiones (e.g., 2-imidazolidinethione) indicate the thione tautomer is energetically favored by ~10–15 kcal/mol due to aromatic stabilization.

- Positional Isomerism : The octyl and octanoic acid substituents could theoretically occupy alternative positions on the imidazole ring. However, synthetic routes and spectroscopic data confirm the 4- and 5-positions as the dominant configurations.

Density functional theory (DFT) analyses of related triazepine-thiones suggest that bulky alkyl groups (e.g., octyl) stabilize the thione form by reducing steric strain in the mercapto tautomer.

X-ray Crystallography Data Interpretation

While direct X-ray crystallographic data for this compound are unavailable, structural inferences can be drawn from related imidazole-thiones. For example:

- The C=S bond length in 2-imidazolidinethione is 169 pm , shorter than typical C-S single bonds (181 pm), indicating partial double-bond character.

- The imidazole ring in analogous compounds adopts a planar geometry, with dihedral angles <5° between the ring and substituents.

- Octyl chains in similar molecules exhibit gauche conformations, as observed in alkylated imidazoles.

These data suggest that the title compound’s imidazole ring is planar, with the octyl and octanoic acid chains adopting staggered conformations to minimize steric hindrance.

Comparative Analysis with Related Imidazole-Thione Derivatives

The structural and electronic features of 2H-imidazole-4-octanoic acid, 5-octyl-2-thioxo- distinguish it from other imidazole-thiones:

Properties

CAS No. |

144850-34-0 |

|---|---|

Molecular Formula |

C19H32N2O2S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

8-(5-octyl-2-sulfanylideneimidazol-4-yl)octanoic acid |

InChI |

InChI=1S/C19H32N2O2S/c1-2-3-4-5-7-10-13-16-17(21-19(24)20-16)14-11-8-6-9-12-15-18(22)23/h2-15H2,1H3,(H,22,23) |

InChI Key |

UQPRREXQVFENGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=NC(=S)N=C1CCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods may involve the use of heterogeneous catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.

Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its thioxo group may also play a role in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones ()

These derivatives share the imidazole core and thioxo group but differ in substituents. Key distinctions include:

- Substituents: Shorter alkyl chains (e.g., methyl, ethyl) at position 2 and secondary amines at position 5, compared to the octyl and octanoic acid groups in the target compound.

- Synthesis : Prepared via nucleophilic substitution of methylthio intermediates under milder conditions (e.g., aqueous NaOH), whereas the target compound requires microwave irradiation for initial condensation .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()

These compounds feature a thiazolone-indole hybrid structure. Differences include:

- Core Structure : Thiazolone ring fused to indole vs. imidazole in the target compound.

- Functional Groups: A carboxylic acid group at position 2 (indole) and amino-thiazolone moieties, contrasting with the thioxo-imidazole and octanoic acid in the target.

- Synthesis : Requires reflux with acetic acid, a harsher method compared to microwave-assisted synthesis .

5-[(1R)-1-Hydroxyethyl]-3-phenyl-2-thioxo-4-imidazolidinone ()

This imidazolidinone derivative shares the thioxo group but has distinct structural features:

Thienoimidazole Derivatives ()

These compounds feature a fused thiophene-imidazole core:

- Core Structure: Thieno[3,4-d]imidazole vs. the non-fused imidazole in the target compound.

- Substituents: Pentanoate and oxide groups at position 4 and 5, contrasting with octanoic acid and octyl chains.

- Properties : The fused thiophene ring may alter electronic properties and bioavailability compared to the target’s aliphatic chains .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis (target compound) offers faster reaction times and higher yields than traditional reflux methods .

Biological Activity

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C15H25N3O2S

Molecular Weight: 301.44 g/mol

IUPAC Name: 5-octyl-2-thioxo-2H-imidazole-4-octanoic acid

The biological activity of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- is primarily attributed to its interaction with various cellular targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzymatic activity and receptor binding.

The thioamide group contributes to the compound's reactivity, potentially allowing it to act as a nucleophile in biochemical pathways. This compound may modulate signaling pathways involved in inflammation and oxidative stress, making it a candidate for therapeutic applications.

Biological Activities

-

Antioxidant Activity

- Several studies have indicated that compounds with imidazole and thioamide functionalities exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative damage, which is implicated in various diseases.

-

Antimicrobial Properties

- The compound has shown potential antimicrobial activity against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit critical enzymes.

-

Anti-inflammatory Effects

- Research suggests that 2H-Imidazole-4-octanoic acid may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several thioamide derivatives, including 2H-Imidazole-4-octanoic acid, using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical activity, suggesting its potential use as an antioxidant agent in pharmaceutical formulations.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of imidazole derivatives revealed that treatment with 2H-Imidazole-4-octanoic acid significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism through which the compound may exert its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.